Cas no 3118-10-3 (ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate)

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its fused bicyclic structure combining a cyclohexenone and an ester functionality. This compound serves as a key building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals due to its reactivity at multiple sites, including the ketone and ester groups. Its stability under standard conditions and compatibility with a range of synthetic transformations, such as nucleophilic additions and reductions, make it a practical choice for complex molecule construction. The compound's well-defined stereochemistry further enhances its utility in stereoselective synthesis.
ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate structure
3118-10-3 structure
Product name:ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
CAS No:3118-10-3
MF:C13H14O3
Molecular Weight:218.248464107513
MDL:MFCD16036952
CID:4645170
PubChem ID:112756398

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
    • MDL: MFCD16036952
    • インチ: 1S/C13H14O3/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3
    • InChIKey: WWUNGEOMLFJTPZ-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)C2=C(C=CC=C2)C(=O)CC1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 324.0±41.0 °C at 760 mmHg
  • フラッシュポイント: 141.6±27.7 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate Security Information

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B441963-10mg
ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
3118-10-3
10mg
$ 50.00 2022-06-07
Enamine
EN300-200258-0.25g
ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
3118-10-3 95%
0.25g
$367.0 2023-09-16
Enamine
EN300-200258-1.0g
ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
3118-10-3 95%
1g
$0.0 2023-06-08
Enamine
EN300-200258-0.5g
ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
3118-10-3 95%
0.5g
$579.0 2023-09-16
Enamine
EN300-200258-10.0g
ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
3118-10-3 95%
10.0g
$3191.0 2023-03-01
Enamine
EN300-200258-10g
ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
3118-10-3 95%
10g
$3191.0 2023-09-16
1PlusChem
1P01B8R7-100mg
ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
3118-10-3 95%
100mg
$321.00 2025-03-19
A2B Chem LLC
AW03379-5g
ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
3118-10-3 95%
5g
$2301.00 2024-04-20
Enamine
EN300-200258-5g
ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
3118-10-3 95%
5g
$2152.0 2023-09-16
1PlusChem
1P01B8R7-10g
ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
3118-10-3 95%
10g
$4006.00 2024-05-06

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate 関連文献

ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylateに関する追加情報

Recent Advances in the Application of Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS: 3118-10-3) in Chemical Biology and Pharmaceutical Research

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS: 3118-10-3) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its tetrahydronaphthalene core and ester functionality, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-inflammatory, anticancer, and central nervous system (CNS)-targeting agents. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate as a precursor in the synthesis of novel COX-2 inhibitors. Researchers utilized its reactive keto-ester moiety to introduce pharmacophoric groups, yielding derivatives with potent anti-inflammatory activity and reduced gastrointestinal toxicity compared to traditional NSAIDs. The study emphasized the compound's role in facilitating structure-activity relationship (SAR) studies due to its modular synthetic accessibility.

In the field of oncology, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of 3118-10-3 exhibit promising antiproliferative effects against triple-negative breast cancer cell lines. The research team identified that strategic modifications at the 4-position of the tetrahydronaphthalene ring system significantly enhanced tumor selectivity while maintaining low cytotoxicity toward normal cells. Molecular docking studies suggested these compounds potentially interact with the ATP-binding site of CDK4/6 kinases, offering a new avenue for targeted cancer therapy development.

From a synthetic chemistry perspective, advances in catalytic asymmetric transformations using 3118-10-3 have been reported. A 2024 ACS Catalysis paper described an efficient enantioselective hydrogenation protocol that converts ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate into chiral intermediates with >99% ee. This methodology addresses previous challenges in accessing optically active tetrahydronaphthalene derivatives, which are crucial for developing CNS drugs with improved pharmacokinetic profiles.

Emerging applications in neurodegenerative disease research have also been documented. A multinational collaborative study (2023) demonstrated that fluorinated analogs of 3118-10-3 can cross the blood-brain barrier and exhibit neuroprotective effects in animal models of Parkinson's disease. These findings were attributed to the compounds' dual action as α-synuclein aggregation inhibitors and microglia activation modulators, highlighting the structural versatility of the tetrahydronaphthalene scaffold.

Looking forward, the chemical biology community anticipates expanded applications of ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate in PROTAC (proteolysis targeting chimera) development and targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that its balanced lipophilicity and synthetic handle density make it an ideal candidate for linker optimization in bifunctional molecules. As research continues to uncover new dimensions of this compound's utility, it remains a focal point in medicinal chemistry innovation.

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